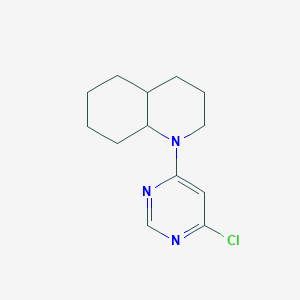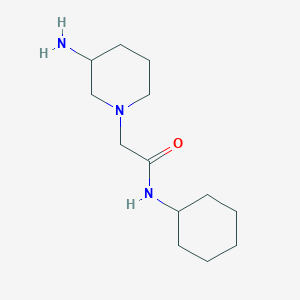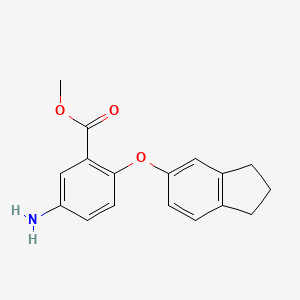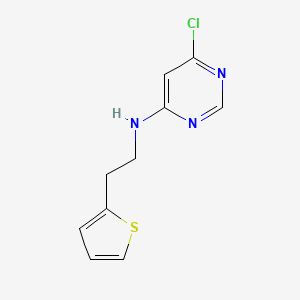
1-(5-(Trifluormethyl)pyridin-2-yl)piperidin-3-amin
Übersicht
Beschreibung
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolekulare Chemie
Diese Verbindung dient als flexibler zweizähniger N,N-Ligand, der in der supramolekularen Chemie weit verbreitet ist. Die Einführung der Trifluormethylgruppe verbessert die elektronischen Eigenschaften und die Löslichkeit, was für die Bildung komplexer molekularer Anordnungen entscheidend ist .
Katalyse
In der Katalyse können die von dieser Verbindung abgeleiteten Liganden verwendet werden, um Reaktionswege und -raten zu beeinflussen. Die Trifluormethylgruppe kann die Lipophilie der Verbindung verändern und so die katalytische Aktivität in organischen Reaktionen beeinflussen .
Ionen-Sensorik
Die Derivate der Verbindung werden in Ionen-Sensorik-Anwendungen verwendet. Ihre Fähigkeit, selektiv an bestimmte Ionen zu binden, macht sie wertvoll bei der Entwicklung von Sensoren zum Nachweis spezifischer Ionen in verschiedenen Umgebungen .
Lumineszierende Eigenschaften
Metallkomplexe, die diese Verbindung enthalten, weisen lumineszierende Eigenschaften auf. Diese Eigenschaften sind vorteilhaft für die Herstellung von Materialien, die in lichtemittierenden Geräten verwendet werden können und als Marker in der biologischen Bildgebung dienen .
Zytotoxische Aktivität
Einige Derivate dieser Verbindung haben eine zytotoxische Aktivität gezeigt, was sie zu potenziellen Kandidaten für die Forschung in der Krebstherapie macht. Ihre Fähigkeit, an DNA-Moleküle zu binden, kann genutzt werden, um Medikamente zu entwickeln, die Krebszellen gezielt angreifen .
Krankheitskontrolle
Fungizide Aktivität
Es wurden Untersuchungen an Pyrimidinamin-Derivaten durchgeführt, die den Pyridin-2-yloxy-Rest enthalten, auf ihre fungizide Aktivität. Diese Studien sind entscheidend für die Landwirtschaft und die Bekämpfung von Pilzkrankheiten in Pflanzen .
Synthese neuartiger Hybridmoleküle
Die Verbindung wird als Reaktant bei der Synthese neuartiger Imidazo[1,2-a]pyridin-Cumarin-Hybridmoleküle verwendet. Diese Hybride werden auf ihre potenzielle Behandlung von Hepatitis C untersucht, was die Rolle der Verbindung in der pharmazeutischen Chemie zeigt .
Eigenschaften
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHOCLHCFGAPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane](/img/structure/B1465739.png)
![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)
![(Butan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1465742.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)
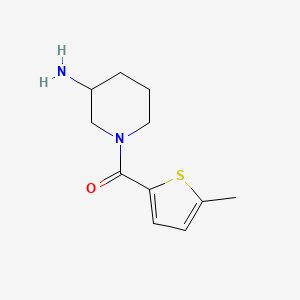

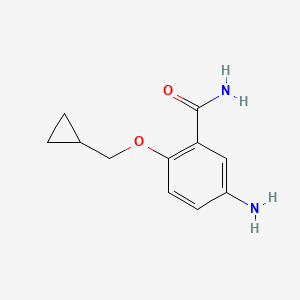
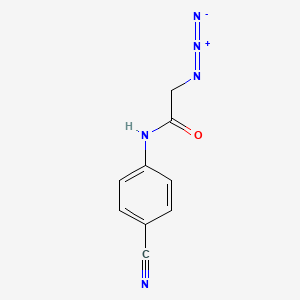
amine](/img/structure/B1465753.png)
